molecular formula C6H7NO2S B7901564 1-(2-Methoxythiazol-4-yl)ethanone

1-(2-Methoxythiazol-4-yl)ethanone

Cat. No.: B7901564
M. Wt: 157.19 g/mol
InChI Key: VQDDPRVNTJWCJS-UHFFFAOYSA-N
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Description

1-(2-Methoxythiazol-4-yl)ethanone is an organic compound with the molecular formula C6H7NO2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a thiazole ring substituted with a methoxy group at the 2-position and an ethanone group at the 4-position.

Preparation Methods

The synthesis of 1-(2-Methoxythiazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxythiazole with acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

1-(2-Methoxythiazol-4-yl)ethanone can be compared with other thiazole derivatives to highlight its uniqueness:

Properties

IUPAC Name

1-(2-methoxy-1,3-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4(8)5-3-10-6(7-5)9-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDDPRVNTJWCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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